1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
Overview
Description
Synthesis Analysis
The synthesis of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadiene-5-one has been described as a straightforward process starting from 4-methoxycinnamic acid. The overall yield of the synthesis was reported to be 19%, indicating a moderate efficiency in the synthetic route . Other related compounds, such as diarylheptanoids, have been synthesized using Brown's allylation and Et2Zn mediated diastereoselective alkynylation reactions, showcasing the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of related diarylheptanoids has been extensively studied. For instance, the crystal structure of 5-Hydroxy-1,7-bis-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-dien-3-one was determined to be orthorhombic with two molecules in the asymmetric unit. The aromatic rings in the molecules were found to be almost coplanar, with dihedral angles of 18.8° and 13.8°, respectively . Another related compound, 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione, was found to crystallize in the space group P21, with the ketenedithioacetal functionality preventing keto-enol tautomerization .
Chemical Reactions Analysis
The solvent effects on the optical rotatory properties of 1,7-diaryl-5-hydroxy-3-heptanones and related compounds have been investigated, revealing the influence of intramolecular hydrogen bonding and solvent interactions on the optical rotation of these molecules . This suggests that the chemical environment can significantly affect the reactivity and properties of diarylheptanoids.
Physical and Chemical Properties Analysis
The physical and chemical properties of diarylheptanoids are closely related to their molecular structure. The crystal structure analysis of 5-Hydroxy-1,7-bis-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-dien-3-one revealed strong O–H···O and C–H···O types of hydrogen bonding interactions, which contribute to the molecular packing and stability . The solvent effects study also highlighted the importance of solvation to the carbonyl and/or hydroxyl groups in determining the optical properties of these compounds .
Biological Evaluation
Aminomethyl derivatives of related compounds have been synthesized and evaluated for their cytotoxic activities. These compounds exhibited low CC50 values in the low micromolar range against various neoplasms and carcinoma cells, indicating their potential as tumor-selective cytotoxins . The study also found that specific concentrations of these compounds could induce cleavage of PARP1 in carcinoma cells but not in non-malignant cells, suggesting a mechanism for their selective cytotoxicity .
Scientific Research Applications
Synthesis and Structural Elucidation
- Synthesis Methods : The compound has been synthesized from 4-methoxycinnamic acid, achieving a 19% overall yield (Venkateswarlu et al., 2000).
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular arrangements (Bubbly et al., 2011), (Parameswari et al., 2012).
Antioxidant and Antiplatelet Properties
- Antioxidant Activity : Diarylheptanoids, including this compound, have shown promising potential as antioxidants. Their activity has been characterized using various assays, and molecular modeling has been used to understand their action mechanisms (Ponomarenko et al., 2014), (Zhou et al., 2007).
- Antiplatelet Effects : Some studies have highlighted its strong inhibition of various types of platelet aggregation, indicating its potential in addressing blood clot-related disorders (Doug et al., 1998).
Neuroprotective and Antitumor Activities
- Neuroprotective Activity : The neuroprotective effects of curcumin derivatives, including this compound, have been examined, showing significant activity in protecting against glutamate-induced neurotoxicity (Jirásek et al., 2014).
- Antitumor Potential : Research has been conducted on the antitumor activity of synthetic curcuminoid analogues, including their copper complexes, revealing significant cytotoxic effects against cancer cells (John & Krishnankutty, 2006), (John et al., 2002).
Optical and Luminescence Properties
- Fluorescence and Imaging : Curcumin derivatives exhibit fluorescence properties, making them potential candidates for biological fluorescent probes (Zhang et al., 2019).
- Optical Rotatory Properties : The solvent effects on optical rotatory properties of related compounds have been studied, contributing to a better understanding of their chemical behavior (Ohta, 1986).
Antioxidant and Metal Complex Formation
- Antioxidant Capacity : The antioxidant activity of curcumin and its analogues has been compared, emphasizing the importance of phenolic OH groups (Wei et al., 2006).
- Metal-Organic Compound Formation : The synthesis and structural characterization of metal-organic curcumin derivatives have been reported, showcasing their potential in various applications (Lorenz et al., 2019).
Protective Effects in Biological Systems
- Protection Against Beta-Amyloid Insult : Certain compounds from Curcuma longa, including this one, have been found effective in protecting cells from beta-amyloid insult, which is significant in Alzheimer's disease research (Park & Kim, 2002).
- Inhibition of Lipid Peroxidation : The curcumin analogues, including this compound, have been evaluated for their ability to inhibit lipid peroxidation and protein oxidative damage, highlighting their role as antioxidants (Deng et al., 2006).
properties
IUPAC Name |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2/b11-5+,18-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHKZCPVAHTFN-YLMKKNOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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